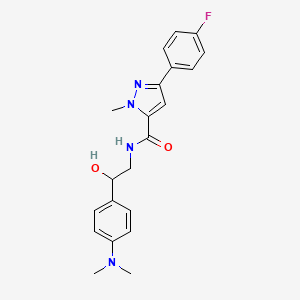

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-5-carboxamide derivative featuring three distinct substituents:

- 1-Methyl group: A simple alkyl substituent at position 1, likely improving metabolic stability.

- N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl): A hydroxyethyl chain terminating in a dimethylaminophenyl group. The dimethylamino moiety may enhance solubility via tertiary amine protonation, while the hydroxyethyl linker could facilitate hydrogen bonding.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O2/c1-25(2)17-10-6-15(7-11-17)20(27)13-23-21(28)19-12-18(24-26(19)3)14-4-8-16(22)9-5-14/h4-12,20,27H,13H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYZXFFDXDYIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a reductive amination reaction using dimethylamine and a suitable aldehyde or ketone.

Formation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via an alkylation reaction using ethylene oxide or a similar reagent.

Coupling to Form the Final Compound: The final step involves coupling the intermediate compounds to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted aromatic compounds.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. For instance, a study demonstrated that similar pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The compound's mechanism of action appears to involve the inhibition of cell proliferation while sparing normal fibroblasts from toxicity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Compound A | HeLa | 15 | Significant cytotoxicity |

| Compound B | HepG2 | 20 | Moderate cytotoxicity |

| This compound | HeLa | TBD | Further studies required |

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazole derivatives are often explored for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Preliminary docking studies indicate that this compound may interact favorably with COX-2, a target for anti-inflammatory drugs .

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The introduction of specific substituents on the pyrazole ring has been shown to enhance antioxidant properties, suggesting that this compound may also contribute to neuroprotection through oxidative stress reduction .

Case Study 1: Anticancer Efficacy

In a recent experimental study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including the target compound. They evaluated their efficacy against multiple cancer cell lines using MTT assays and found that certain modifications led to enhanced anticancer activity. The study concluded that the compound could serve as a lead for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds. Researchers utilized in vitro assays to measure cytokine release from activated macrophages upon treatment with pyrazole derivatives. Results indicated significant reductions in pro-inflammatory cytokines, supporting the hypothesis that these compounds could be developed into effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide Family

Key comparisons are summarized below (Table 1), with detailed analysis following.

Table 1: Structural and Functional Comparison of Pyrazole Carboxamides

Substituent Effects on Bioactivity

- Fluorophenyl vs.

- Hydroxyethyl-Dimethylamino vs. Sulfonamide: The hydroxyethyl-dimethylamino chain in the target compound may improve solubility and target engagement via hydrogen bonding, whereas sulfonamide groups (as in ) are known to enhance antibacterial activity by mimicking enzyme substrates .

- Quinoline Hybrids: ’s compounds (e.g., 10a) incorporate quinoline, a scaffold with DNA-intercalating properties. The absence of this moiety in the target compound suggests a different mechanistic pathway, possibly kinase or biofilm inhibition .

Functional Group Impact on Pharmacokinetics

- Dimethylamino Group: Compared to ’s difluorophenyl, the dimethylamino group in the target compound may enhance solubility at physiological pH, reducing plasma protein binding and improving bioavailability.

- Hydroxyethyl Linker : This moiety is absent in and but present in ’s pyrrole-carboxamide derivatives. It may reduce cytotoxicity by mitigating off-target interactions, as seen in other hydroxylated drugs .

Q & A

Q. Key factors :

- Bioavailability : Poor absorption (e.g., logP <3) or rapid clearance may diminish in vivo efficacy despite high in vitro potency.

- Solutions :

- Optimize logD (2–4) via substituent modification (e.g., replacing -CF₃ with -OCH₃) .

- Use prodrug strategies (e.g., esterification of the hydroxyethyl group) to enhance oral absorption .

Validation : Pharmacokinetic (PK) studies in rodents with LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.